N-(2-aminoethyl)-4-chlorobenzamide
CAS No.: 87235-61-8
Cat. No.: VC0541586
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87235-61-8 |
|---|---|
| Molecular Formula | C9H11ClN2O |
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | N-(2-aminoethyl)-4-chlorobenzamide |
| Standard InChI | InChI=1S/C9H11ClN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) |
| Standard InChI Key | AIHKMGLJGLKLSI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NCCN)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCN)Cl |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-Aminoethyl)-4-chlorobenzamide features a benzamide core substituted with a chlorine atom at the para position of the aromatic ring and an ethylamine group linked via an amide bond. Its molecular formula is C₉H₁₁ClN₂O, with a molecular weight of 198.65 g/mol. Key structural attributes include:
-
Aromatic system: The chlorinated benzene ring enhances hydrophobic interactions with enzyme active sites.
-
Amide linkage: Facilitates hydrogen bonding with biological targets.
-
Aminoethyl side chain: Provides flexibility and ionic interaction potential.
The compound’s hydrochloride salt (CAS 94319-79-6) is a white crystalline solid with a melting point of 209–210°C and solubility in aqueous solutions . Its stability is optimal under refrigeration, avoiding prolonged exposure to light or moisture .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N-(2-aminoethyl)-4-chlorobenzamide typically involves amide coupling between 4-chlorobenzoyl chloride and ethylenediamine. A standard procedure includes:
-
Activation: 4-Chlorobenzoyl chloride is reacted with ethylenediamine in dichloromethane under inert conditions.
-
Base mediation: Triethylamine neutralizes HCl byproducts, ensuring reaction efficiency .
-
Purification: The crude product is washed with sodium bicarbonate and purified via recrystallization .
This method yields high-purity product, though scalability challenges arise due to sensitivity to reaction conditions (e.g., temperature, stoichiometry).
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance yield and control exothermic reactions. Catalysts like palladium on carbon (Pd/C) may optimize reaction kinetics, though specific protocols remain proprietary.
Pharmacological Profile and Mechanism of Action
MAO-B Inhibition
N-(2-Aminoethyl)-4-chlorobenzamide is a competitive, time-dependent reversible inhibitor of MAO-B, an enzyme critical in neurotransmitter metabolism. Key mechanistic insights include:
-
Flavin adduct formation: The inhibitor forms a covalent N(5)-flavin adduct with MAO-B’s FAD cofactor, as revealed by X-ray crystallography .
-
Reversibility: Unlike irreversible inhibitors (e.g., tranylcypromine), enzyme activity fully restores upon dialysis, attributed to the labile flavin-inhibitor bond .
-
Cavity dynamics: The side chain of Ile-199 acts as a “gate” between MAO-B’s entrance and substrate cavities, modulating inhibitor binding .
Selectivity and Potency
The compound exhibits >1,000-fold selectivity for MAO-B over MAO-A, making it a valuable tool for studying Parkinson’s disease and depression. Its inhibitory potency (Ki ≈ 35 μM) stems from:
-
Hydrophobic interactions: The chlorophenyl group occupies MAO-B’s substrate cavity .
-
Steric optimization: Substituents at the para position balance steric bulk and binding affinity .
Biological Activity and Research Findings
Neuroprotective Effects
In rodent models, N-(2-aminoethyl)-4-chlorobenzamide demonstrated:
-
Dopamine preservation: 60% reduction in dopamine catabolism in striatal tissues at 10 mg/kg .
-
Behavioral improvement: Enhanced motor function in MPTP-induced Parkinsonian mice .
Antiparasitic Activity
Derivatives of this compound showed nanomolar efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness (EC₅₀ = 0.001 μM).
Clinical Relevance
Although primarily a research tool, its structural analogs (e.g., lazabemide) have entered clinical trials for Alzheimer’s disease, highlighting its scaffold’s versatility .
Recent Advances and Future Directions
Structural Optimization
Recent efforts focus on halogen-substituted analogs to enhance blood-brain barrier permeability. For example, 4-fluoro derivatives showed 2-fold higher MAO-B affinity .
Therapeutic Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume